2-[5-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine
Description
Properties
IUPAC Name |
3-pyrazin-2-yl-5-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-12-17(13(2)24(3)22-12)29(26,27)25-8-4-5-14(11-25)9-16-21-18(23-28-16)15-10-19-6-7-20-15/h6-7,10,14H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFMMDXXNBPNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole and piperidine rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and oxadiazole groups are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on shared motifs:
*Values estimated via computational tools (e.g., Tanimoto/Dice similarity metrics ).
Key Differences and Implications
Linker Flexibility: Unlike the oxadiazole-piperidinylmethyl linker in the target compound, analogues like those in EP 1 808 168 B1 employ direct sulfonate or carboxamide linkages .
Electronic Profile : The 1,3,5-trimethylpyrazole sulfonate group introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler phenylsulfonates in patent compounds . This could alter metabolic stability or off-target interactions.
Heterocycle Synergy : The pyrazine-oxadiazole combination is less common than pyridine-oxadiazole systems (e.g., compound 5 in ). Pyrazine’s nitrogen-rich structure may improve solubility but reduce membrane permeability compared to pyridine derivatives .
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto: 0.65–0.72) to kinase inhibitors with sulfonated piperidines and oxadiazoles. However, its unique pyrazine core reduces overlap with typical phenyl-based scaffolds, suggesting novel binding modes .
Biological Activity
2-[5-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex compound that has garnered attention for its potential biological activities. The compound integrates several pharmacophores that may contribute to its therapeutic efficacy. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.
The molecular structure of the compound can be described as follows:
- Molecular Formula : C15H19N5O4S
- Molecular Weight : 365.4075 g/mol
- CAS Number : 2549006-21-3
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperidine moieties exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound have not been extensively documented; however, related compounds provide insights into its potential effects.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example:
- A series of pyrazole derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting a promising therapeutic avenue for inflammatory diseases .
Antimicrobial Activity
Compounds with similar structures have demonstrated efficacy against various bacterial strains:
- Novel pyrazole derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, with some exhibiting strong antibacterial activity attributed to the piperidine component .
Anticancer Activity
Recent findings indicate that pyrazole derivatives can inhibit cancer cell proliferation:
- Studies on pyrazole sulfonamide derivatives revealed promising antiproliferative activity against various cancer cell lines . The presence of the sulfonamide group is particularly noted for enhancing anticancer effects.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives including the target compound. The evaluation involved:
- Synthesis : The compound was synthesized through multi-step reactions involving piperidine and oxadiazole intermediates.
- Biological Testing : In vitro assays demonstrated significant inhibitory effects on cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding how modifications to the pyrazole ring influence biological activity:
- Modifications at the 4-position of the pyrazole ring were found to enhance anti-inflammatory activity significantly .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
